REACTION_CXSMILES
|
ClC1N=CC(C(Cl)=O)=CN=1.C(O)C.Cl[C:15]1[N:20]=[CH:19][C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:17][N:16]=1.[NH2:26][NH2:27]>>[NH:26]([C:17]1[C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:19][N:20]=[CH:15][N:16]=1)[NH2:27]
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)C(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)C(=O)OCC
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=NC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |